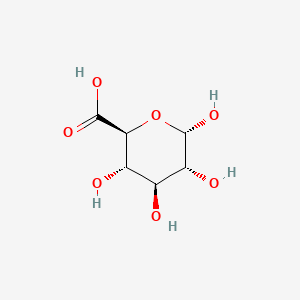

alpha-D-glucopyranuronic acid

Vue d'ensemble

Description

Alpha-D-Glucopyranuronic acid, also known as glucuronic acid, is a sugar acid derived from glucose, with its sixth carbon atom oxidized to a carboxylic acid . It is an important intermediate isolated from many gums . It is found in many gums such as gum arabic and is important for the metabolism of microorganisms, plants, and animals .

Synthesis Analysis

The enzymatic synthesis methods of 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), 2-O-α-D-glucosyl glycerol (α-GG), arbutin and α-glucosyl hesperidin (Hsp-G), and other glucoside compounds have been reviewed . The synthesis process involves a series of enzyme transformation strategies adopted to improve the synthetic yield . Another method involves the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group .Molecular Structure Analysis

The molecular formula of alpha-D-glucopyranuronic acid is C6H10O7. It has an average mass of 194.139 Da and a monoisotopic mass of 194.042648 Da . It has 5 defined stereocenters .Physical And Chemical Properties Analysis

Alpha-D-Glucopyranuronic acid has a density of 2.0±0.1 g/cm3, a boiling point of 495.2±45.0 °C at 760 mmHg, and a flash point of 211.1±22.2 °C . It has 7 H bond acceptors, 5 H bond donors, and 1 freely rotating bond . Its polar surface area is 127 Å2 .Applications De Recherche Scientifique

Reactivity and Binding Studies

- Internal Acyl Migration Reactions : Alpha-D-Glucopyranuronic acid derivatives, such as 1-O-Acyl-beta-D-glucopyranuronates, can undergo internal acyl migration reactions. These reactions have implications in protein binding and may hold toxicological significance. A study using 13C-labeling and nuclear magnetic resonance (NMR) spectroscopy explored the reactivity of these compounds, shedding light on their potential interactions and effects in biological systems (Akira, Taira, & Shinohara, 1997).

Biotechnological and Medical Applications

Acarbose Production : Alpha-D-Glucopyranuronic acid is central to the production of the alpha-glucosidase inhibitor acarbose, a significant pharmaceutical product used in diabetes therapy. Understanding its role in the synthesis and fermentation processes provides valuable insights for pharmaceutical applications and potential new metabolic pathways (Wehmeier & Piepersberg, 2004).

CD22 Beta Ligand Recognition : Research has shown that natural ligands of the B cell adhesion molecule CD22 beta, which plays a role in cell-cell interactions and B cell activation, carry N-linked oligosaccharides with alpha-D-glucopyranuronic acid. This discovery highlights the importance of alpha-D-glucopyranuronic acid in immunological processes (Powell et al., 1993).

Chemical Synthesis and Industrial Applications

Synthesis of Glucuronic Acid Esters : Alpha-D-Glucopyranuronic acid is used in the synthesis of glucuronic acid esters, which have various applications, including in bioactive molecules and surface-active compounds. Studies on Lewis-acidic polyoxometalates as catalysts for this synthesis under microwave irradiation provide insights into more efficient and environmentally friendly production methods (Bosco et al., 2010).

Hyaluronan Production and Applications : Alpha-D-Glucopyranuronic acid is a key component of hyaluronan, a naturally occurring polysaccharide with significant applications in biomedical fields, such as surgical implants and drug delivery systems. Understanding its synthesis and properties is crucial for developing new biomaterials (Murano et al., 2011).

Mécanisme D'action

Target of Action

Alpha-D-Glucopyranuronic acid primarily targets enzymes such as Hyaluronate lyase , Chondroitinase-AC , and Alpha-glucuronidase . These enzymes play crucial roles in the metabolism of complex carbohydrates in organisms like Streptococcus pneumoniae serotype 4, Pedobacter heparinus, and Geobacillus stearothermophilus .

Mode of Action

The mode of action of Alpha-D-Glucopyranuronic acid involves its interaction with the target enzymes. For instance, in the case of the enzyme D-glucuronyl C5 epimerase, the structure-based mechanism involves two invariant acid/base residues, Glu499 and Tyr578. These residues are poised on each side of the target uronic acid residue, allowing reversible abstraction and readdition of a proton at the C5 position through a neutral enol intermediate .

Biochemical Pathways

Alpha-D-Glucopyranuronic acid is involved in the biosynthesis of polysaccharides. It serves as a source of glucuronic acid for polysaccharide biosynthesis . It may also be epimerized to UDP iduronic acid, which donates iduronic acid to polysaccharides .

Pharmacokinetics

It’s known that the compound is a small molecule, which typically suggests good absorption and distribution .

Result of Action

The action of Alpha-D-Glucopyranuronic acid results in the formation of many glucosiduronides with various aglycones in animals . This process is crucial for the metabolism of complex carbohydrates.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-WAXACMCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036416 | |

| Record name | alpha-D-Glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

485 mg/mL | |

| Record name | D-Glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

alpha-D-glucopyranuronic acid | |

CAS RN |

70021-34-0 | |

| Record name | alpha-D-Glucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-GLUCURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Y086VB5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143 - 144 °C | |

| Record name | D-Glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

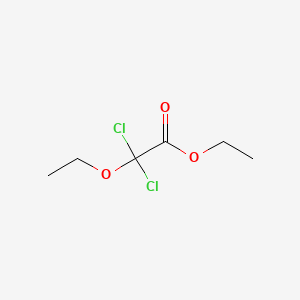

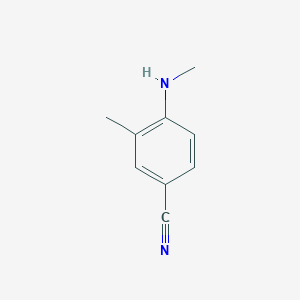

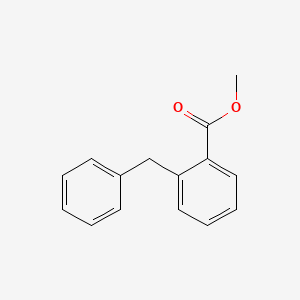

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

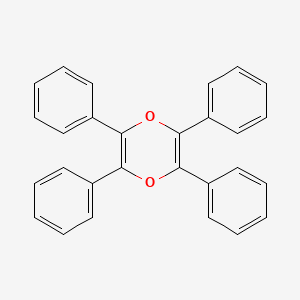

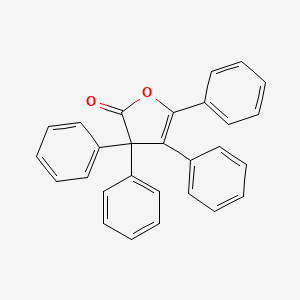

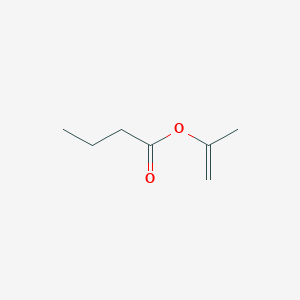

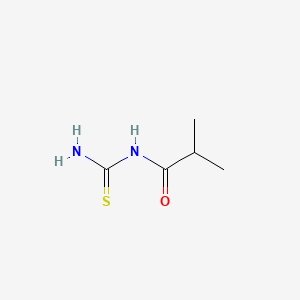

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of α-D-glucopyranuronic acid?

A: The molecular formula of α-D-glucopyranuronic acid is C6H10O7, and its molecular weight is 194.14 g/mol. []

Q2: What spectroscopic data can be used to characterize α-D-glucopyranuronic acid?

A2: Various spectroscopic techniques are useful for characterization, including:

- NMR Spectroscopy: Provides detailed structural information, including the anomeric configuration and conformation of the pyranose ring. [, , , ]

- Mass Spectrometry: Used to determine the molecular weight and identify fragments, especially when coupled with gas chromatography. []

Q3: Can α-D-glucopyranuronic acid act as a substrate in enzymatic reactions?

A: Yes, α-D-glucopyranuronic acid is a substrate for β-glucuronidase, a lysosomal enzyme. This enzyme hydrolyzes the glycosidic bond, releasing glucuronic acid. [, ]

Q4: Are there any specific enzymes engineered to utilize α-D-glucopyranuronic acid derivatives?

A: Yes, research has explored engineering glycosynthase enzymes, particularly variants derived from the E. coli glucuronidase gene (uidA), to utilize activated α-D-glucopyranuronic acid derivatives for synthesizing specific glucuronides. []

Q5: How does α-D-glucopyranuronic acid interact with other molecules?

A5: The interactions depend on the specific context:

- Enzymatic Reactions: In the case of β-glucuronidase, the enzyme's active site binds to α-D-glucopyranuronic acid, facilitating hydrolysis. []

- Chemical Synthesis: α-D-glucopyranuronic acid derivatives are used in various synthetic reactions, including glycosylation reactions to create glycosidic bonds with other molecules. [, , , ]

Q6: Can α-D-glucopyranuronic acid undergo internal acyl migration?

A: Yes, if esterified, α-D-glucopyranuronic acid can undergo internal acyl migration, leading to the formation of different positional isomers. This process is influenced by factors like pH and temperature. [, , , ]

Q7: What are some applications of α-D-glucopyranuronic acid and its derivatives?

A7: They play significant roles in various areas, including:

- Drug Metabolism: It's a key component of glucuronidation, a major detoxification pathway in the liver that makes drugs more water-soluble for excretion. [, ]

- Glycosaminoglycans: It's a building block for glycosaminoglycans like hyaluronic acid and chondroitin sulfate, crucial components of cartilage and other connective tissues. [, ]

- Bacterial Lipopolysaccharides: Found in the core region of lipopolysaccharides in certain bacteria, playing a role in bacterial structure and interactions with their environment. []

Q8: Is α-D-glucopyranuronic acid used in the development of artificial antigens?

A: Yes, synthetic derivatives of α-D-glucopyranuronic acid, particularly disaccharide units incorporating α-D-glucopyranuronic acid, have been used in the creation of artificial antigens for immunological studies. [, ]

Q9: How is computational chemistry used in studying α-D-glucopyranuronic acid?

A9: Computational methods are valuable for:

- Conformational Analysis: Molecular dynamics simulations help understand the dynamic behavior and preferred conformations of α-D-glucopyranuronic acid and its derivatives in solution. [, ]

- Reaction Mechanism Studies: Investigating the mechanism of enzymatic reactions involving α-D-glucopyranuronic acid, such as the hydrolysis by β-glucuronidase. []

Q10: Are there QSAR models for α-D-glucopyranuronic acid derivatives?

A: While specific QSAR models for α-D-glucopyranuronic acid derivatives weren't explicitly discussed in the provided research, QSAR studies are generally applicable to understand the relationship between the structure of glucuronides and their reactivity, such as the rate of acyl migration. []

Q11: What are some areas for future research on α-D-glucopyranuronic acid?

A11: Several avenues for further investigation exist:

- Expanding the Library of Glycosynthase Mutants: Developing more efficient and selective glycosynthase enzymes for the synthesis of complex α-D-glucopyranuronic acid-containing oligosaccharides. []

- Investigating Structure-Activity Relationships: Deepening the understanding of how modifications to the α-D-glucopyranuronic acid structure influence its biological activity, particularly in the context of drug metabolism and glycosaminoglycan function. [, ]

- Developing Targeted Drug Delivery Systems: Exploring the potential of using α-D-glucopyranuronic acid-based conjugates for targeted drug delivery, leveraging its role in cellular recognition and uptake. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzeneaceticacid, a-[(4-hydroxyphenyl)methylene]-](/img/structure/B3056195.png)

![Bicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B3056197.png)

![4-{[(3,4-Dichlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B3056204.png)